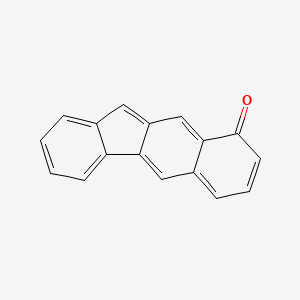
9H-Benzo(b)fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Benzo(b)fluoren-9-one is an organic compound with a complex polycyclic aromatic structure It is known for its unique photophysical properties, which make it a subject of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Benzo(b)fluoren-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of boron trifluoride as a catalyst in the reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . This reaction can be carried out in the presence of N-bromosuccinimide to yield highly functionalized benzamides.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes. For instance, the aerobic oxidation of fluorene in the presence of suitable catalysts can yield fluorenone derivatives, which can then be further processed to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions: 9H-Benzo(b)fluoren-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to participate in excited state intramolecular proton transfer (ESIPT) reactions, which are significant in photophysical studies .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen in the presence of catalysts.
Reduction: Reduction reactions may involve the use of hydride donors.
Substitution: Substitution reactions often require halogenating agents like N-bromosuccinimide.
Major Products: The major products formed from these reactions include various substituted fluorenones and benzamides, which have applications in materials science and pharmaceuticals .
Aplicaciones Científicas De Investigación
9H-Benzo(b)fluoren-9-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9H-Benzo(b)fluoren-9-one primarily involves its photophysical properties. The compound undergoes excited state intramolecular proton transfer (ESIPT), which is facilitated by intramolecular hydrogen bonding. This process is significant in the study of photochemical and photophysical reactions .
Comparación Con Compuestos Similares
9H-Fluoren-9-one: Shares similar photophysical properties and is used in similar applications.
1-Hydroxy-9H-fluoren-9-one: Known for its ESIPT dynamics.
1-Hydroxy-11H-benzo[b]fluoren-11-one: Another compound with significant ESIPT properties.
Uniqueness: 9H-Benzo(b)fluoren-9-one stands out due to its unique structure, which enhances its photophysical properties and makes it particularly useful in the study of ESIPT mechanisms and applications in materials science.
Propiedades
Número CAS |
109241-59-0 |
|---|---|
Fórmula molecular |
C17H10O |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
benzo[b]fluoren-9-one |
InChI |
InChI=1S/C17H10O/c18-17-7-3-5-12-9-15-13(10-16(12)17)8-11-4-1-2-6-14(11)15/h1-10H |
Clave InChI |
MZDGIVDOGXAKKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C2=CC4=CC=CC(=O)C4=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


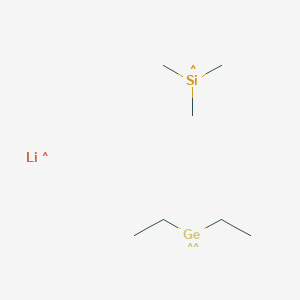
![1-Chloro-2-[(4-chlorophenyl)methoxy]benzene](/img/structure/B14333400.png)
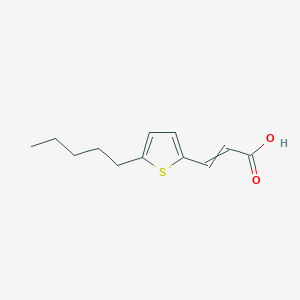
![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)
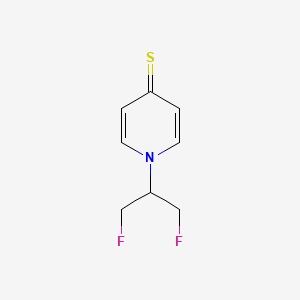
![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
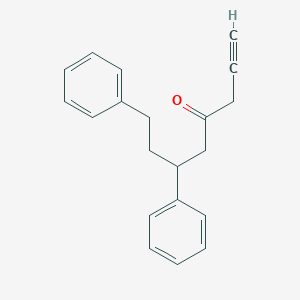
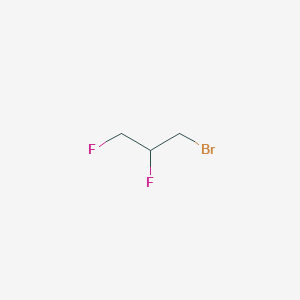
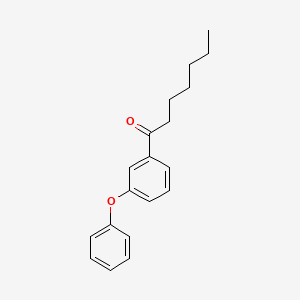
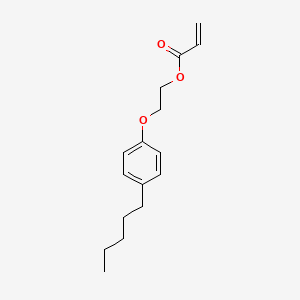
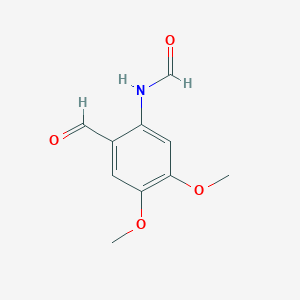
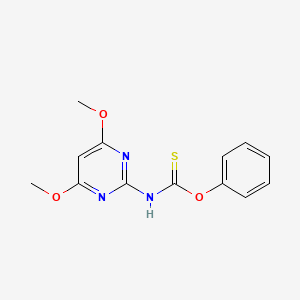
![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)
